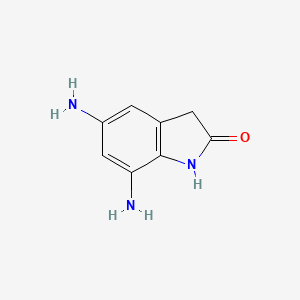

5,7-Diamino-1,3-dihydroindol-2-one

Description

Properties

IUPAC Name |

5,7-diamino-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2,9-10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCWNAFOWGAFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)N)N)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: Precision Bioconjugation of Proteins with 5,7-Diamino-1,3-dihydroindol-2-one (DADO)

Executive Summary

5,7-Diamino-1,3-dihydroindol-2-one (hereafter referred to as DADO or 5,7-diaminooxindole) is a critical pharmacophore often used as a precursor in the synthesis of tyrosine kinase inhibitors (e.g., Sunitinib analogs) and specialized indigoid dyes. Labeling proteins with DADO is typically required for two primary applications:

-

Immunogen Synthesis: Creating hapten-carrier conjugates (e.g., DADO-KLH/BSA) to raise antibodies against the oxindole scaffold.

-

Drug-Conjugate Development: Attaching the oxindole core to antibodies (ADCs) or protein scaffolds for targeted delivery.

This guide addresses the specific chemical challenges of DADO: its dual-amine nucleophilicity , oxidative sensitivity , and limited aqueous solubility . Unlike standard "labeling kits," conjugating DADO requires a custom semi-synthetic approach to prevent protein cross-linking and ensure stable covalent attachment.

Chemical Logic & Strategy

The "Dual-Amine" Challenge

DADO possesses two primary aromatic amine groups at positions 5 and 7.

-

Risk: If a homobifunctional linker (e.g., Glutaraldehyde) is used, DADO can act as a bridge between two protein molecules, causing massive aggregation.

-

Solution: We utilize Carboxyl-Targeting Chemistry (EDC/NHS) or a Linker-Conversion Strategy .

Selection of Conjugation Route[1]

| Feature | Route A: Direct Carboxyl Coupling | Route B: Linker-Mediated (Succinic) |

| Target Residue | Aspartic/Glutamic Acid (COOH) | Lysine (NH₂) |

| Reagents | EDC + NHS (or Sulfo-NHS) | Succinic Anhydride, then EDC/NHS |

| Orientation | Random (via either 5- or 7-NH₂) | Defined (via Linker) |

| Risk | Protein-Protein Crosslinking (Low) | Polymerization (Low) |

| Best For | Rapid screening, Immunogens | High-fidelity Drug Conjugates |

Critical Pre-Experimental Considerations

Solubility Management

DADO is hydrophobic. It must be dissolved in a water-miscible organic solvent before introduction to the protein.

-

Recommended Solvent: Anhydrous DMSO or DMF.[1]

-

Max Final Solvent Concentration: Keep DMSO < 10% (v/v) in the final protein mixture to avoid denaturation.

Oxidation Prevention

Aromatic diamines are prone to oxidation, forming quinone-imine species that turn the solution dark brown/black.

-

Requirement: All buffers must be degassed (sparged with N₂ or Ar for 15 mins).

-

Additive: Include 1 mM EDTA in buffers to chelate metal ions that catalyze oxidation.

Protocol A: Direct Carboxyl Coupling (EDC/NHS)

Best for creating immunogens (BSA/KLH) where specific orientation is less critical than high epitope density.

Materials

-

Protein: BSA, KLH, or Target Antibody (2–5 mg/mL in MES Buffer, pH 4.7–6.0). Note: Do not use Phosphate or Tris buffers for the activation step.

-

Ligand: DADO (Solid).

-

Activators: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and Sulfo-NHS.

-

Purification: Desalting column (e.g., PD-10 or Zeba Spin).

Step-by-Step Procedure

1. Protein Activation (The "Zero-Length" Step)

-

Dissolve protein in 0.1 M MES, 0.5 M NaCl, pH 6.0 .

-

Add EDC (10-fold molar excess over protein carboxyls) and Sulfo-NHS (25-fold molar excess).

-

Calculation: For BSA (66 kDa), assume ~60 accessible carboxyls.

-

-

Incubate for 15 minutes at Room Temperature (RT).

-

Critical: Add 2-mercaptoethanol (20 mM final) to quench unreacted EDC only if you plan to purify the activated protein ester before adding DADO. However, for small molecules, it is often better to proceed to Step 2 immediately.

2. Conjugation

-

Dissolve DADO in DMSO at 10 mg/mL.

-

Add the DADO solution to the activated protein mixture.

-

Stoichiometry: Use a 20–50 molar excess of DADO relative to the protein.

-

Volume Check: Ensure DMSO is <10% of total volume.

-

-

Adjust pH to 7.2–7.5 using 1M HEPES or Phosphate buffer. Note: The amine on DADO requires a neutral/basic pH to be nucleophilic.

-

Incubate for 2 hours at RT in the dark (or overnight at 4°C).

3. Quenching & Purification

-

Add 1M Glycine (pH 8.0) to a final concentration of 50 mM to quench remaining active esters.

-

Purify via Gel Filtration (Sephadex G-25) or Dialysis against PBS (pH 7.4) to remove free DADO and byproducts.

Protocol B: Linker-Mediated Strategy (Succinic Anhydride)

Best for Drug-Conjugates requiring a defined spacer arm and attachment to Lysines.

Phase 1: Derivatization of DADO

Objective: Convert DADO amines into a terminal carboxyl group.

-

Dissolve DADO in dry Pyridine/DMF (1:1).

-

Add Succinic Anhydride (1.1 equivalents).

-

Stir for 4 hours at RT.

-

Precipitate with cold ether or acidic water.

-

Result:DADO-Hemisuccinate (DADO-Linker-COOH).

Phase 2: Protein Conjugation

-

Dissolve DADO-Hemisuccinate in DMSO.

-

Add EDC and NHS (1:1:1 ratio with DADO) to activate the linker carboxyl. Incubate 30 mins.

-

Add this "Active Ester" mix to the Protein solution (PBS, pH 7.4, free of other amines like Tris).

-

Incubate 1 hour at RT.

-

Purify via Desalting Column.

Experimental Visualization

Workflow Decision Tree

Caption: Decision tree for selecting the optimal conjugation route based on the final application (Immunogen vs. Defined Conjugate).

Quality Control & Validation

After purification, you must validate that DADO is covalently attached.

| Method | Observation | Notes |

| UV-Vis Spectroscopy | Absorbance Shift: Proteins absorb at 280 nm. DADO (oxindole) has distinct absorbance peaks at ~250 nm and ~290-300 nm . | Calculate Degree of Labeling (DOL) using the Beer-Lambert law. You must determine the Extinction Coefficient ( |

| LC-MS (Intact Mass) | Mass Shift: Look for mass increases corresponding to | Best for Antibody Drug Conjugates (ADCs) to determine Drug-to-Antibody Ratio (DAR). |

| Fluorescence | Emission: Oxindoles are weakly fluorescent. | Excitation ~290nm / Emission ~350-400nm (Verify experimentally as substitution shifts this). |

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Precipitation | DADO is hydrophobic; DMSO conc. too high. | Add DADO slower; keep DMSO <10%; use a sulfonated linker (Route B). |

| Dark Solution | Oxidation of amines. | Degas buffers; add EDTA; work in low light. |

| No Labeling | pH too low during coupling. | For Route A, pH must be raised to >7.0 after activation to allow amine attack. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS and linker chemistries).

-

Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol. (Standard protocols for handling amine-reactive dyes and small molecules).

-

Cayman Chemical. (2022).[3] Oxindole Product Information & Solubility. (Physical properties of the oxindole scaffold).

-

Biotium. (2023).[2] Protocol: Succinimidyl Ester Labeling of Protein Amines. (Detailed workflow for NHS-ester mediated labeling).

Sources

Application Notes & Protocols for the Synthesis of 5,7-Diamino-1,3-dihydroindol-2-one Derivatives

Introduction: The Therapeutic Potential of the 5,7-Diamino-1,3-dihydroindol-2-one Scaffold

The 1,3-dihydroindol-2-one, or oxindole, core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, and antitubercular properties.[2] The introduction of amino groups at the 5 and 7 positions of the oxindole ring creates a versatile platform for further functionalization, opening avenues for the development of novel therapeutics. The diamino substitution pattern, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This document provides a comprehensive guide for the synthesis of 5,7-diamino-1,3-dihydroindol-2-one and its subsequent derivatization, intended for researchers and professionals in the field of drug discovery and development.

Synthetic Strategy Overview

The synthesis of 5,7-diamino-1,3-dihydroindol-2-one is achieved through a two-step process commencing from the readily available 1,3-dihydroindol-2-one (oxindole). The core of this strategy involves the dinitration of the oxindole ring at the 5 and 7 positions, followed by the reduction of the nitro groups to the corresponding amines. Subsequent derivatization of the diamine can be achieved through various well-established methodologies to yield a library of novel compounds.

Caption: General acylation workflow.

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |

| 5,7-Diamino-1,3-dihydroindol-2-one | C₈H₉N₃O | 177.18 | 0.5 g | 0.0028 |

| Acetyl Chloride | CH₃COCl | 78.50 | 0.48 mL | 0.0067 |

| Pyridine | C₅H₅N | 79.10 | 1.0 mL | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |

Procedure:

-

Suspend 0.5 g (0.0028 mol) of 5,7-diamino-1,3-dihydroindol-2-one in 20 mL of dry DCM in a 100 mL round-bottom flask.

-

Add 1.0 mL of pyridine to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 0.48 mL (0.0067 mol) of acetyl chloride in 5 mL of dry DCM dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3.2: N,N'-Disulfonylation with Sulfonyl Chlorides

This protocol details the synthesis of disulfonamide derivatives. The general method for the synthesis of sulfonamides involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. [3][4] Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |

| 5,7-Diamino-1,3-dihydroindol-2-one | C₈H₉N₃O | 177.18 | 0.5 g | 0.0028 |

| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | 176.62 | 0.84 g | 0.0047 |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 1.0 mL | - |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 25 mL | - |

Procedure:

-

Dissolve 0.5 g (0.0028 mol) of 5,7-diamino-1,3-dihydroindol-2-one in 25 mL of dry THF in a 100 mL round-bottom flask.

-

Add 1.0 mL of triethylamine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of 0.84 g (0.0047 mol) of benzenesulfonyl chloride in 10 mL of dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Protocol 3.3: N,N'-Dialkylation via Reductive Amination

Reductive amination provides a method for the controlled alkylation of the amino groups. [5]This process involves the reaction of the amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding alkylated amine. [6] Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |

| 5,7-Diamino-1,3-dihydroindol-2-one | C₈H₉N₃O | 177.18 | 0.5 g | 0.0028 |

| Acetone | C₃H₆O | 58.08 | 0.49 mL | 0.0067 |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 1.5 g | 0.0071 |

| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 30 mL | - |

| Acetic Acid | CH₃COOH | 60.05 | 0.2 mL | - |

Procedure:

-

To a 100 mL round-bottom flask, add 0.5 g (0.0028 mol) of 5,7-diamino-1,3-dihydroindol-2-one, 30 mL of dichloroethane, and 0.49 mL (0.0067 mol) of acetone.

-

Add a catalytic amount of acetic acid (0.2 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1.5 g (0.0071 mol) of sodium triacetoxyborohydride in one portion.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

References

- Zaky, H. T., Mohamed, M. I., & Kandile, N. G. (2014).

- Deshmukh, R., Jha, A. K., & Tomar, V. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(9), 4388-4395.

-

Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2024, November 15). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]

-

Wikipedia. (2023, August 29). Reductive amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersrj.com [frontiersrj.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: In Vivo Utility of 5,7-Diamino-1,3-dihydroindol-2-one Scaffolds

This Application Note is structured to guide researchers in the utilization of 5,7-Diamino-1,3-dihydroindol-2-one (also known as 5,7-diaminooxindole) as a privileged scaffold for the development of multi-targeted tyrosine kinase inhibitors (TKIs) and bioactive probes.

Executive Summary & Scientific Rationale

5,7-Diamino-1,3-dihydroindol-2-one is a high-value pharmacophore intermediate. While rarely administered as a standalone agent due to rapid oxidative polymerization (mimicking melanin synthesis), it serves as the critical "engine" for synthesizing Indolinone-based Angiokinase Inhibitors .

Its structural utility lies in the C5 and C7 amino handles, which allow for the attachment of solubilizing groups (e.g., morpholines, pyrrolidines) or specific binding elements that target the ATP-binding pockets of:

-

CDKs (Cyclin-Dependent Kinases) [2]

This guide details the protocols for transforming this scaffold into in vivo active agents, formulating them for bioavailability, and validating their efficacy in xenograft models.

Chemical Handling & Stability (Pre-In Vivo)

Critical Warning: The free base 5,7-diaminooxindole is electron-rich and prone to auto-oxidation in air, turning dark brown/black (formation of isatin-like oligomers).

Protocol A: Stabilization for Synthesis

-

Storage: Store under Argon at -20°C.

-

Handling: All weighing must occur in a glovebox or under a nitrogen stream.

-

Solubilization:

-

Preferred Solvent: Anhydrous DMSO or DMF (degassed).

-

Antioxidant:[5] Add 0.1% Ascorbic Acid or DTT if using aqueous buffers for immediate in vitro assays.

-

In Vivo Application 1: Pharmacophore Development (Kinase Inhibition)

The primary in vivo application of this molecule is as the core scaffold for Triple Angiokinase Inhibitors (similar to Sunitinib or Nintedanib). The 5,7-diamino pattern allows for the creation of "super-soluble" kinase inhibitors by reacting the amino groups with hydrophilic moieties.

Mechanism of Action

Derivatives of 5,7-diaminooxindole function as ATP-competitive inhibitors. They bind to the hinge region of the kinase domain. The C3-position is typically condensed with an aldehyde (e.g., pyrrole-aldehyde) to form the bioactive "half-sandwich" structure.

Visualization: Target Signaling Pathway

The following diagram illustrates the downstream effects of administering a 5,7-diaminooxindole derivative in a tumor model.

Caption: Mechanism of Angiokinase Inhibition by Indolinone Derivatives.

Experimental Protocols

Protocol B: Formulation for Oral/IP Administration

Unmodified 5,7-diaminooxindole is moderately polar but its bioactive derivatives (condensed forms) are often hydrophobic.

Standard Vehicle (Optimized for Indolinones):

| Component | Concentration | Function |

|---|---|---|

| Citrate Buffer (pH 2.5 - 3.5) | 50 mM | Solubilizes basic amino-derivatives |

| PEG-400 | 10-30% (v/v) | Co-solvent |

| Captisol (Sulfobutylether-β-CD) | 10% (w/v) | Complexing agent for stability |

| Tween 80 | 0.5% (v/v) | Surfactant |

Preparation Steps:

-

Dissolve the 5,7-diamino derivative in PEG-400/Tween 80 concentrate.

-

Sonicate at 37°C for 10 minutes.

-

Slowly add the Citrate/Captisol aqueous phase with vortexing.

-

Quality Control: Solution must be clear yellow/orange. If precipitation occurs, increase Captisol concentration to 20%.

Protocol C: Murine Xenograft Efficacy Model (HT-29 or A549)

This protocol validates the anti-angiogenic potential of the scaffold.

1. Animal Selection:

-

Strain: BALB/c Nude Mice (Female, 6-8 weeks).

-

Rationale: Immunodeficient model required for human tumor xenografts.

2. Tumor Implantation:

-

Inject

HT-29 (Colon cancer) or A549 (Lung cancer) cells subcutaneously into the right flank. -

Wait for tumors to reach 100–150 mm³ (approx. 10-14 days).

3. Dosing Regimen (Therapeutic):

-

Group 1 (Vehicle): Citrate/PEG buffer (Daily, PO).

-

Group 2 (Positive Control): Sunitinib (40 mg/kg, Daily, PO).

-

Group 3 (Test Compound): 5,7-Diamino Derivative (20, 40, 80 mg/kg, Daily, PO).

-

Duration: 21 Days.

4. Endpoints:

-

Tumor Volume:

. -

Body Weight: Monitor daily (loss >15% requires euthanasia).

-

Biomarker Analysis (Post-Sacrifice):

-

Harvest tumors 2 hours post-last dose.

-

Western Blot: Probe for p-VEGFR2 (Tyr1175) and p-ERK. Successful inhibition shows decreased phosphorylation relative to Total VEGFR/ERK.

-

Safety & Toxicology Benchmarking

Because 5,7-diaminooxindole contains two aniline-like amines, it carries a risk of mutagenicity (similar to phenylenediamines used in dyes).

In Vivo Micronucleus Assay (Bone Marrow): To ensure the scaffold does not cause genotoxicity:

-

Dose: Administer 2 doses (0, 24h) of the scaffold (up to 2000 mg/kg or MTD) to CD-1 mice.

-

Harvest: Collect bone marrow 24h after the second dose.

-

Staining: Stain with Acridine Orange.

-

Analysis: Count Polychromatic Erythrocytes (PCEs). An increase in micronucleated PCEs indicates genotoxicity.

Workflow Visualization: From Scaffold to Lead

Caption: Development pipeline for 5,7-diaminooxindole derivatives.

References

-

Roth, G. J., et al. (2009).[3] Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120).[3] Journal of Medicinal Chemistry, 52(14), 4466-4480. Link

-

Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. Link

-

Burnett, C. L., et al. (2022).[6] Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology, 41(1_suppl), 69S-79S.[6] (Relevant for diamino-scaffold toxicology). Link

-

Li, X., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 2195–2206. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving the yield of 5,7-Diamino-1,3-dihydroindol-2-one synthesis

Welcome to the Technical Support Center for Indole Chemistry . I am Dr. Aris, your Senior Application Scientist.

You are likely experiencing low yields due to one of two critical failure modes common with 5,7-Diamino-1,3-dihydroindol-2-one :

-

Oxidative Decomposition: The electron-rich diamino system is highly air-sensitive, rapidly forming quinone imines or polymerizing into "black tar" during filtration.

-

Incomplete Reduction: The 7-nitro group is sterically hindered and electronically deactivated, often leaving you with the 5-amino-7-nitro intermediate.

Below is your troubleshooting guide, structured as open support tickets.

🟢 Diagnostic Workflow

Before changing your protocol, identify your specific failure point using this logic flow.

Figure 1: Diagnostic logic for diamino-oxindole synthesis failures.

🎫 Ticket #001: The "Black Tar" Issue (Oxidation)

User Complaint: "My reaction looks complete by TLC, but as soon as I filter the catalyst, the filtrate turns black and I recover very little solid."

Root Cause: Free-base 5,7-diaminooxindole is pyrophoric-adjacent in its sensitivity. The electron density from two amino groups makes the indole core hyper-reactive to atmospheric oxygen, leading to radical polymerization.

The Solution: In-Situ Salt Formation Never isolate the free base. You must trap the amines as the dihydrochloride salt (2HCl) immediately upon formation.

Revised Protocol:

-

Solvent: Use Methanol (MeOH) or Ethanol. Avoid DMF (hard to remove without heat).

-

Catalyst: 10% Pd/C (wet type to prevent ignition).

-

Procedure:

-

Run hydrogenation (3-5 bar, RT).

-

CRITICAL STEP: Prepare a receiving flask containing 4M HCl in Dioxane (3-4 equivalents relative to starting material).

-

Filter the catalyst under Argon/Nitrogen flow directly into the acidified receiving flask.

-

Why? The acid immediately protonates the amines (

), withdrawing electron density and preventing oxidation.

-

-

Isolation: The product will precipitate as the 5,7-diamino-1,3-dihydroindol-2-one · 2HCl salt. Filter this salt; it is stable in air for drying.

🎫 Ticket #002: Incomplete Reduction (The "Red Impurity")

User Complaint: "I see a persistent red/orange spot on TLC that won't disappear, even after 24 hours of hydrogenation."

Root Cause: The nitro group at the 7-position is sterically crowded by the lactam ring and the 6-position protons. Standard balloon-pressure hydrogenation often reduces the 5-nitro (easy) but leaves the 7-nitro intact.

The Solution: Chemical Reduction (Iron-Mediated) If high-pressure hydrogenation (>10 bar) is unavailable, switch to Iron/Ammonium Chloride. This method is less sensitive to sterics and sulfur poisoning.

Revised Protocol (Fe/NH4Cl):

| Parameter | Setting | Reason |

|---|---|---|

| Reagent | Iron Powder (325 mesh) | High surface area is required. |

| Additive |

Workup Trick: Iron sludge traps product. Do not filter cold. Filter the reaction mixture hot through Celite. Wash the Celite cake with hot MeOH containing 1% HCl to desorb the product from the iron oxides.

🎫 Ticket #003: Precursor Purity (Garbage In, Garbage Out)

User Complaint: "My yield is consistently low (30-40%) regardless of the reduction method."

Root Cause:

The issue is likely your starting material: 5,7-dinitro-1,3-dihydroindol-2-one .

Standard nitration of oxindole with

Validation Step: Verify your precursor via 1H NMR (DMSO-d6) .

-

5,7-Dinitro: You should see two distinct aromatic doublets (approx

8.5 - 9.0 ppm) with a meta-coupling constant ( -

If you see complex multiplets, recrystallize the dinitro precursor from Glacial Acetic Acid before attempting reduction.

📚 References & Grounding[1][2]

-

Synthesis of Diaminoindoles:

-

Reduction Methodologies (Analogous Systems):

-

Tira, R., et al. (2005).[2] "5H-[1,2,5]Selenadiazolo[3,4-f]indole as a Masked Form of 5,6-Diaminoindole." Heterocycles. Details the extreme instability of diaminoindoles and the use of Hydrazine/Raney Ni as a reduction alternative.

-

-

General Oxindole Nitration/Reduction:

-

Standard protocols for 5,7-dinitrooxindole preparation involve nitration in fuming nitric acid. The reduction to the diamine is a known intermediate in the synthesis of kinase inhibitors (e.g., derivatization for CDK or ALK inhibitors).

-

See also: Patent WO2010143664 (Chugai Pharmaceutical) for industrial handling of related amino-oxindole intermediates in the synthesis of Alectinib.

-

Sources

Technical Support Center: Troubleshooting Solubility Issues with 5,7-Diamino-1,3-dihydroindol-2-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 5,7-Diamino-1,3-dihydroindol-2-one. Our goal is to move beyond simple protocols by explaining the underlying chemical principles, enabling you to make informed decisions during your experiments.

Compound Overview

5,7-Diamino-1,3-dihydroindol-2-one is an oxindole derivative characterized by a bicyclic structure with two primary amino groups at the 5 and 7 positions of the aromatic ring.[1] These functional groups are key to its chemical behavior and biological activity, but they also govern its solubility profile. The molecule possesses both hydrophilic (amino groups) and hydrophobic (indole scaffold) regions, making its interaction with solvents complex. It typically appears as a white to off-white crystalline solid.[1]

Key Structural Features Influencing Solubility:

-

Two Basic Amino Groups: These groups can act as hydrogen bond donors and acceptors. Crucially, they can be protonated in acidic conditions to form salts, which significantly alters solubility.

-

Lactam Moiety: The cyclic amide (lactam) in the five-membered ring also participates in hydrogen bonding.

-

Indole Core: The fused ring system is relatively non-polar and contributes to poor solubility in purely aqueous media at neutral pH.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 5,7-Diamino-1,3-dihydroindol-2-one? A: The compound is soluble in polar solvents like water and methanol but has limited solubility in non-polar solvents.[1] Its solubility in aqueous solutions is highly dependent on pH. For creating stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are commonly effective.

Q2: I'm trying to dissolve the compound in PBS (pH 7.4) and it's not working. Why? A: At neutral pH, the amino groups are largely in their neutral, uncharged state (R-NH₂). In this form, the molecule's low polarity from the indole core dominates, leading to poor aqueous solubility. This is a common issue for compounds with basic functional groups.[2]

Q3: Is the compound stable in solution? A: Under normal conditions, it is generally stable. However, it may decompose upon prolonged exposure to light or heat.[1] When preparing solutions, especially if using heating or sonication, it is best to prepare them fresh and store them protected from light.

Q4: Can I heat the solution to improve solubility? A: Yes, gentle heating can often increase the rate of dissolution and the solubility limit. For most solid solutes, solubility increases with temperature.[3][4][5] However, monitor the solution closely for any color changes that might indicate degradation and be mindful of the solvent's boiling point.

In-Depth Troubleshooting Guide

This section addresses specific experimental problems with detailed explanations and actionable solutions.

Issue 1: Compound fails to dissolve in aqueous buffers (e.g., PBS, TRIS).

-

The Scientific Reason: The limited solubility in neutral aqueous buffers is due to the non-polar character of the indole ring system and the fact that the basic amino groups are not ionized. The energy required to break the compound's crystal lattice structure is not sufficiently compensated by the energy released from solvating the neutral molecule with water.

-

Troubleshooting Protocol: pH-Mediated Solubilization

-

Weigh the desired amount of 5,7-Diamino-1,3-dihydroindol-2-one powder into a sterile container.

-

Add a small amount of your target aqueous buffer (e.g., water, saline) to create a slurry. Do not add the full volume yet.

-

While stirring vigorously, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.

-

Causality Check: As the pH drops, the amino groups become protonated (R-NH₂ → R-NH₃⁺). This charged species has much stronger ion-dipole interactions with water, leading to a significant increase in solubility.

-

Continue adding acid until the solid is fully dissolved. Visually inspect the solution against a dark background to ensure no particulates remain.

-

Once dissolved, adjust the volume to your final target concentration with the buffer.

-

Self-Validation: Measure and record the final pH of your solution. This is critical for reproducibility and for understanding if the pH is compatible with your downstream assay.

-

Issue 2: A DMSO stock solution precipitates upon dilution into an aqueous buffer.

-

The Scientific Reason: This phenomenon is known as "crashing out" or anti-solvent precipitation. The compound is highly soluble in the organic stock solvent (DMSO), but when this solution is diluted into a buffer where its solubility is much lower, it rapidly exceeds its solubility limit and precipitates out of the solution.

-

Troubleshooting Protocol: Mitigating Precipitation

-

Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO. This lowers the final concentration of DMSO in your aqueous solution and may keep the compound below its solubility threshold.

-

Modify Dilution Technique: Add the DMSO stock to the aqueous buffer slowly and dropwise, directly into the vortex of the solution under vigorous stirring. This rapid mixing helps to disperse the compound before localized high concentrations can cause nucleation and precipitation.

-

Use a Co-Solvent: If compatible with your experiment, adding a small percentage of a water-miscible organic solvent (like ethanol or isopropanol) to your final aqueous buffer can increase the overall solvating power of the medium.[6]

-

Warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the DMSO stock can temporarily increase the compound's solubility, allowing for more effective mixing before it cools.

-

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges.

Caption: A step-by-step decision tree for resolving common solubility problems.

Summary of Solubilization Data

The following table provides a qualitative summary for selecting an appropriate starting solvent. These are based on the chemical properties of the compound and general principles of solubility.[1][4]

| Solvent | Type | Expected Solubility | Notes and Recommendations |

| Water | Polar Protic | Poor at pH 7, Good at pH < 5 | Solubility is highly dependent on pH. Acidification is required for significant dissolution. |

| PBS (pH 7.4) | Aqueous Buffer | Very Poor | The neutral pH and salts do not sufficiently solvate the compound. |

| Methanol / Ethanol | Polar Protic | Soluble | Good choices for initial tests. The alcohol's hydrocarbon portion helps solvate the indole ring. |

| DMSO | Polar Aprotic | Highly Soluble | Excellent solvent for preparing high-concentration stock solutions. |

| DMF | Polar Aprotic | Soluble | Similar to DMSO, can be used for stock solutions. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Less polar than other organic solvents listed; may not be as effective. |

| Dichloromethane (DCM) | Non-Polar | Insoluble / Very Poor | The polarity is too low to effectively solvate the amino and lactam groups. |

| Hexane / Toluene | Non-Polar | Insoluble | Not recommended. These solvents cannot overcome the strong intermolecular forces in the solid crystal. |

References

- EvitaChem. (n.d.). Buy 5,7-Diamino-1,3-dihydroindol-2-one (EVT-1721592). EvitaChem.

- Sigma-Aldrich. (2025). Safety Data Sheet. Sigma-Aldrich.

- Fisher Scientific. (2025). Safety Data Sheet. Fisher Scientific.

- Ross, D. L., & Le, T. K. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.

- IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.

- Fisher Scientific. (2025). Safety Data Sheet. Fisher Scientific.

- TCI Chemicals. (n.d.). Safety Data Sheet. TCI Chemicals.

- PubChem. (n.d.). 5,6-diamino-2,3-dihydro-1H-indol-2-one. PubChem.

- Shayanfar, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts.

- Isca Biochemicals. (n.d.). Safety Data Sheet. Isca Biochemicals.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma.

Sources

- 1. Buy 5,7-Diamino-1,3-dihydroindol-2-one (EVT-1721592) | 739317-34-1 [evitachem.com]

- 2. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: 5,7-Diamino-1,3-dihydroindol-2-one Chemistry

[1]

Status: Active Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Troubleshooting Reactivity, Stability, and Side Products in 5,7-Diaminooxindole Scaffolds[1]

Executive Summary

5,7-Diamino-1,3-dihydroindol-2-one (5,7-diaminooxindole) is a high-value, electron-rich scaffold frequently employed in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors. Its structural similarity to the core of Sunitinib makes it a critical intermediate. However, the presence of two nucleophilic amino groups combined with an active methylene at the C3 position creates a complex reactivity profile.

This guide addresses the three most common failure modes: oxidative degradation , regioselectivity errors , and chemoselectivity issues during condensation reactions.[1]

Module 1: Stability & Oxidation (The "Black Tar" Phenomenon)[1]

User Issue: "My reaction mixture turned from a pale yellow suspension to a dark purple/black tar within minutes of exposure to air. LCMS shows a complex mixture."

Diagnosis: Rapid Oxidative Polymerization and Isatin Formation. The 5,7-diaminooxindole core is an electron-rich aromatic system. It is highly susceptible to oxidation at two distinct sites: the amino groups (forming quinone imines) and the C3 methylene (forming isatins).

Technical Insight: The Mechanism of Failure

-

C3 Oxidation: In the presence of atmospheric oxygen and trace metals, the C3 position oxidizes to the dione (isatin derivative). 5,7-diaminoisatin is a deep red/purple solid.[1]

-

Amine Oxidation: The 1,3-diamino arrangement (meta-phenylenediamine motif) allows for the formation of extensive conjugated polymers (similar to polyaniline) upon oxidation, resulting in insoluble black tars.[1]

Troubleshooting Protocol

| Observation | Probable Side Product | Cause | Corrective Action |

| Deep Red Solution | 5,7-Diaminoisatin | C3 Oxidation via radical mechanism | Degas solvents with Argon for 20 mins. Add antioxidant (e.g., Na₂S₂O₄).[1] |

| Black Precipitate | Polyaniline-type polymers | Radical cation coupling of amines | Exclude light. Maintain pH < 7 during workup to protonate amines. |

| Purple Spot on TLC | Oxidative Dimer | Azo-coupling | Use fresh reagents. Avoid silica gel purification (acidic/oxidative); use neutral alumina. |

Visualizing the Oxidation Pathway

Figure 1: Divergent oxidation pathways leading to common colorimetric impurities.[1]

Module 2: Regioselectivity (Acylation & Alkylation)

User Issue: "I attempted to acetylate the 5-position, but I isolated a mixture of the 7-isomer and the bis-acetylated product."

Diagnosis: Nucleophilic Competition. While both amino groups are nucleophilic, they are not equivalent.[1]

-

Position 5: Para to the lactam nitrogen. Electronically activated and sterically accessible.

-

Position 7: Ortho to the lactam nitrogen. Sterically hindered by the lactam NH and potential intramolecular H-bonding.

FAQ: How do I selectively functionalize the 5-position?

Answer: You must exploit the steric difference and the nucleophilicity gradient.

-

Temperature Control: Perform acylations at -78°C to 0°C . The 5-amino group has a lower activation energy for nucleophilic attack. Higher temperatures promote reaction at the hindered 7-position.

-

Stoichiometry: Use exactly 0.95 equivalents of the electrophile. Excess electrophile guarantees bis-substitution.

-

Protecting Group Strategy:

Regioselectivity Hierarchy:

Module 3: Knoevenagel Condensation Failure

User Issue: "I am trying to condense an aldehyde at the C3 position (Sunitinib-like synthesis), but the yield is <20%, and I see a new peak with M+ mass corresponding to a Schiff base."

Diagnosis: Chemoselectivity Failure (C3 vs. N-Attack). The Knoevenagel condensation requires the C3 carbon to act as a nucleophile. However, the free amines at 5 and 7 are better nucleophiles than the C3-enolate, leading to imine (Schiff base) formation with your aldehyde.[1]

Strategic Solution: The "Protect-Condense-Deprotect" Workflow

You cannot rely on thermodynamic control alone. You must mask the amines.

Protocol:

-

Protection: Convert 5,7-diaminooxindole to the 5,7-bis(acetamide) or 5,7-bis(carbamate) derivative. This reduces the nucleophilicity of the nitrogens via resonance withdrawal.

-

Condensation: Perform the Knoevenagel reaction using piperidine/ethanol. The C3 position remains active.

-

Hydrolysis: Remove the protecting groups (if the final target requires free amines).

Decision Tree for Condensation Reactions

Figure 2: Workflow to avoid Schiff base formation during aldol/Knoevenagel condensations.

Summary of Common Impurities

| Retention Time (Relative) | Proposed Structure | Origin | Prevention |

| 0.85 | Isatin Derivative | Oxidation of C3 | Inert atmosphere (Ar/N₂).[1] |

| 0.90 | Schiff Base | Aldehyde reacting with -NH₂ | Protect amines before condensation. |

| 1.10 | Bis-alkylated | Over-reaction at 5,7-positions | Stoichiometry control (0.9 eq). |

| 1.50+ | Azo-Dimer | Oxidative coupling of amines | Antioxidants; avoid basic silica. |

References

-

BenchChem. (2025).[1][4][5] Troubleshooting Knoevenagel Condensation Side Reactions. Retrieved from .[1]

-

Bredenkamp, A., et al. (2015).[6] Synthesis of Isatins through Direct Oxidation of Indoles.[6][7] Synthesis, 47, 1937-1943.[6] Retrieved from .[1]

-

Lozano, O., et al. (2021).[1] Synthesis of a Series of Diaminoindoles. Journal of Organic Chemistry.[8] Retrieved from .[1]

-

Master Organic Chemistry. (2023). Knoevenagel Condensation Reaction Mechanism and Troubleshooting. Retrieved from .[1]

-

Silva, J., et al. (2001). The Chemistry of Isatins: A Review. Journal of the Brazilian Chemical Society. Retrieved from .[1]

Sources

- 1. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. purechemistry.org [purechemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Isatins through Direct Oxidation of Indoles with IBX-SO3K/NaI [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Figure 6. Mechanism of oxidation of 3-aminoxindole to isatin : On the Baeyer-Emmerling Synthesis of Indigo : Science and Education Publishing [pubs.sciepub.com]

Technical Support Center: Purification & Handling of 5,7-Diamino-1,3-dihydroindol-2-one

[1][2]

Ticket ID: #57-DAOX-PUR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

⚠️ CRITICAL ALERT: Stability Warning

Do not attempt to isolate 5,7-diamino-1,3-dihydroindol-2-one (5,7-diaminooxindole) as a free base by silica gel chromatography. [1][2]

This compound belongs to the class of electron-rich poly-amino heterocycles.[1] Upon exposure to air and silica, it undergoes rapid oxidative polymerization to form dark violet/black quinoid species (similar to aniline black formation).[1][2]

The only robust purification method is isolation as a mineral acid salt (Dihydrochloride or Dihydrobromide) under inert atmosphere. [1][2]

Part 1: The "Salt Strategy" (Recommended Protocol)[1][2]

The following protocol is designed to be a self-validating system . If the solid product obtained is not off-white or pale beige, the system has failed (likely due to oxygen ingress), and the batch should be re-processed.[1][2]

The Logic (Why this works)

-

Reduction: The precursor (5,7-dinitrooxindole) is reduced.[1][2]

-

Trapping: The electron-rich diamine is immediately protonated.[1] The resulting ammonium species (

) are electron-withdrawing, deactivating the ring against oxidation.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Precipitation: The salt is insoluble in the organic reduction solvent (EtOH/MeOH) but soluble in water, allowing for easy filtration of impurities.[1][2]

Step-by-Step Protocol: Hydrogenation & Salt Isolation

Reagents:

-

Catalyst: 10% Pd/C (50% wet)

-

Acid Source: 4M HCl in Dioxane or concentrated aqueous HCl.[1]

Workflow:

-

Preparation: Charge the hydrogenation vessel with the dinitro-substrate and MeOH. Degas via three vacuum/nitrogen cycles.[1]

-

Reduction: Add Pd/C catalyst under nitrogen flow. Hydrogenate at 30–50 psi

at room temperature for 4–6 hours.-

Validation Point: Monitor H2 uptake. Cessation of uptake indicates reaction completion.[1]

-

-

Filtration (Crucial Step): Filter the catalyst through a Celite pad under an inert atmosphere (nitrogen blanket) .[1][2] Do not let the filter cake run dry and suck air through the filtrate.[1]

-

Acidification: Immediately add 4M HCl in Dioxane (2.5 equivalents) to the filtrate.

-

Isolation: Concentrate the mixture to ~20% volume under reduced pressure (Rotavap). Add cold Diethyl Ether (

) or Ethyl Acetate to force complete precipitation.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Collection: Filter the solid. Wash with

. Dry under high vacuum.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Result: 5,7-Diamino-1,3-dihydroindol-2-one

Part 2: Visualizing the Workflow

The following diagram illustrates the critical decision points where degradation occurs and the correct path to a stable product.

Caption: Workflow logic distinguishing the high-risk free base isolation (Route A) from the recommended salt stabilization (Route B).

Part 3: Troubleshooting Guide (FAQs)

Q1: My product turned purple/black on the filter paper. Can I save it?

Diagnosis: This is "Oxindole Black," caused by air oxidation of the free amine.[1][2] Solution:

-

If slightly purple: Dissolve immediately in degassed Methanol containing HCl. Treat with activated charcoal, filter, and re-precipitate.[1][2]

-

If black tar: The sample is likely degraded beyond simple recovery.[1] Discard and restart, ensuring strict inert conditions during filtration.

Q2: Why is the solubility so poor in Ethyl Acetate or DCM?

Analysis: The 5,7-diamino core makes the molecule highly polar and capable of extensive hydrogen bonding.[1] Guidance:

-

Do not use non-polar solvents. [1]

-

Solubility Table:

| Solvent | Free Base Solubility | 2HCl Salt Solubility | Usage |

| Water | Low | High | Dissolution for analysis |

| Methanol | Moderate | Moderate | Reaction solvent |

| Ethyl Acetate | Poor | Insoluble | Anti-solvent (Precipitation) |

| DCM | Poor | Insoluble | Not recommended |

| DMSO | High | High | NMR Analysis |

Q3: I need the free base for the next coupling step. How do I handle it?

Protocol: Do not isolate the free base.

-

Suspend the 2HCl salt in the reaction solvent (e.g., DMF or THF).[1][2]

-

Add a tertiary base (DIPEA or TEA) in situ.[1]

-

Add the electrophile immediately.[1] This generates the free base transiently in solution, minimizing exposure to oxidative stress.[1][2]

Q4: The reduction is incomplete (LCMS shows M-16 or M-30 peaks).

Diagnosis: "Stalled" reduction often leaves hydroxylamine (M-16) or nitroso intermediates.[1] Fix:

-

Check Catalyst: Sulfur traces in the dinitro-starting material can poison Pd.[1] Wash the starting material with EDTA or recrystallize before reduction.[1]

-

Alternative Method: Switch to Fe/NH4Cl (Iron reduction) in EtOH/Water.[1][2] This is more robust against poisoning but requires careful filtration to remove iron salts [1].[1]

Part 4: Impurity Profiling[1][2]

When analyzing your product by HPLC/LCMS, look for these specific markers:

| Impurity Type | LCMS Signal | Cause | Prevention |

| Hydroxylamine | M-16 | Incomplete Reduction | Increase reaction time/temp; fresh catalyst.[1] |

| Azo-Dimer | 2M-2 | Oxidation (Air leak) | Degas solvents thoroughly; maintain |

| De-halogenated | M-X | Over-reduction (if halo-substituted) | Monitor reaction closely; use Pt/C instead of Pd/C. |

References

-

Martin, J. S., Mackenzie, C. J., & Gilbert, I. H. (2021).[1][2][4] Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(17), 11333–11340.[1][2][4] Link[1][2]

-

Lefebvre, V., Cailly, T., & Fabis, F. (2010).[1][2] Efficient Synthesis of 5- and 7-Aminoindoles. The Journal of Organic Chemistry, 75(8), 2730–2732.[1][2] Link[1][2]

- Context: Provides general protocols for reducing nitro-indoles and handling the resulting electron-rich amines.

-

Cayman Chemical. (n.d.).[1][2] 5,6-dihydroxy Indole Product Information. Cayman Chemical Product Insert. Link

Technical Support Center: Identity and Purity Confirmation of 5,7-Diamino-1,3-dihydroindol-2-one

Welcome to the technical support guide for the analytical characterization of synthesized 5,7-Diamino-1,3-dihydroindol-2-one (also known as 5,7-diaminooxindole). This document provides a comprehensive framework for researchers, chemists, and quality control professionals to rigorously confirm the chemical identity and assess the purity of this compound. Adherence to these multi-technique validation protocols is essential for ensuring data integrity in research and meeting quality standards in drug development.

The guide is structured in a question-and-answer format to directly address common challenges and provide clear, actionable protocols. We will delve into the "why" behind each analytical choice, grounding our recommendations in established chemical principles and regulatory expectations.

Section 1: Identity Confirmation - Is My Synthesized Compound Correct?

Confirming the chemical structure is the foundational step. A combination of techniques is required, as each provides a unique piece of the structural puzzle. No single method is sufficient on its own.

Q1: How can I use Mass Spectrometry (MS) to confirm the identity of 5,7-Diamino-1,3-dihydroindol-2-one?

A1: Mass spectrometry is a powerful tool for determining the molecular weight of your compound, providing the first piece of evidence for its identity.

-

Expertise & Experience: For a compound with the molecular formula C₈H₉N₃O, the expected monoisotopic mass is approximately 163.07 g/mol . High-Resolution Mass Spectrometry (HRMS) is strongly recommended over nominal mass analysis. HRMS provides a highly accurate mass measurement (typically within ±0.003 m/z), which can help confirm the elemental composition and rule out other potential structures with the same nominal mass[1]. The presence of three nitrogen atoms means the molecular ion peak ([M]+• or [M+H]+) will have an odd m/z value, in accordance with the Nitrogen Rule[2][3].

-

Trustworthiness (Self-Validating Protocol):

-

Sample Preparation: Prepare a dilute solution (approx. 0.1-1 mg/mL) of your sample in a suitable solvent like methanol or acetonitrile.

-

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule and is compatible with LC-MS analysis. It will likely generate the protonated molecule, [M+H]⁺, at m/z 164.08.

-

Analysis: Perform the analysis in positive ion mode.

-

Calibration: Ensure the instrument is properly calibrated using a known standard immediately before your analysis to guarantee mass accuracy.

-

Interpretation: Look for a prominent peak at m/z ≈ 164.08. The measured value from HRMS should be within 5 ppm of the calculated exact mass for C₈H₁₀N₃O⁺. Aromatic amines often show strong molecular ion peaks[2][4].

-

Q2: What should I expect from Nuclear Magnetic Resonance (NMR) Spectroscopy and how do I interpret the spectra?

A2: NMR spectroscopy is arguably the most definitive technique for structural elucidation. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework of the molecule.

-

Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its polarity will dissolve the sample, and more importantly, its hydrogen-bonding capabilities will slow down the exchange rate of the N-H protons (from the lactam and two amino groups), making them visible in the ¹H NMR spectrum. In solvents like CDCl₃, these peaks can be broad or even absent.

-

Trustworthiness (Data Interpretation):

-

¹H NMR: You should be able to identify and integrate all 9 protons. The aromatic protons will appear as distinct doublets or singlets, and their coupling constants will confirm their positions on the benzene ring. The CH₂ group of the lactam ring will typically appear as a singlet.

-

¹³C NMR: All 8 carbon atoms should be visible. The carbonyl carbon of the lactam will be the most downfield signal. 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to definitively assign each proton to its corresponding carbon.

-

-

Data Presentation: Expected NMR Shifts The following are estimated chemical shifts (ppm) in DMSO-d₆. Actual values may vary based on concentration and purity.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

| Lactam NH | ~10.0-10.5 (s, 1H) | - | Broad singlet, exchangeable with D₂O. |

| Aromatic CH -4 | ~6.5 (d, 1H) | ~105-110 | Doublet, coupled to H-6. |

| Aromatic CH -6 | ~6.0 (d, 1H) | ~95-100 | Doublet, coupled to H-4. |

| Amino NH ₂ (C5) | ~5.0 (s, 2H) | - | Broad singlet, exchangeable with D₂O. |

| Amino NH ₂ (C7) | ~4.5 (s, 2H) | - | Broad singlet, exchangeable with D₂O. |

| Methylene CH ₂ | ~3.3 (s, 2H) | ~35-40 | Singlet, adjacent to carbonyl. |

| Carbonyl C =O | - | ~175-180 | Lactam carbonyl. |

| Aromatic C -NH₂ (C5) | - | ~140-145 | Quaternary carbon. |

| Aromatic C -NH₂ (C7) | - | ~135-140 | Quaternary carbon. |

| Aromatic C -3a | - | ~125-130 | Quaternary carbon, bridgehead. |

| Aromatic C -7a | - | ~110-115 | Quaternary carbon, bridgehead. |

Q3: How does Fourier-Transform Infrared (FTIR) Spectroscopy contribute to identity confirmation?

A3: FTIR spectroscopy is excellent for identifying the key functional groups present in the molecule, providing complementary evidence to MS and NMR.

-

Expertise & Experience: The spectrum will be dominated by absorptions corresponding to the N-H bonds of the amines and the lactam, and the C=O bond of the lactam. It serves as a quick and effective fingerprint of the molecule's functional makeup.

-

Trustworthiness (Data Interpretation):

-

Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Key Vibrational Frequencies:

-

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Notes |

| N-H Stretch (Amine) | 3400-3300 | Two sharp-to-medium bands | Characteristic of a primary amine (R-NH₂)[5]. |

| N-H Stretch (Lactam) | ~3200 | Broad, strong | Hydrogen bonding can broaden this peak. |

| C=O Stretch (Lactam) | 1700-1670 | Strong, sharp | The five-membered ring (γ-lactam) increases the frequency compared to a linear amide[6][7]. |

| N-H Bend (Amine) | 1650-1580 | Medium | Confirms the presence of a primary amine[5]. |

| C=C Stretch (Aromatic) | 1600-1450 | Multiple medium-to-weak bands | Fingerprint of the benzene ring. |

| C-N Stretch (Aromatic Amine) | 1335-1250 | Strong | [5] |

Section 2: Purity Assessment - How Clean is My Compound?

Once identity is confirmed, you must quantify the purity. High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose.

Q4: How do I develop a robust HPLC method to determine the purity of 5,7-Diamino-1,3-dihydroindol-2-one?

A4: Developing a stability-indicating HPLC method is crucial for accurately separating the main compound from any impurities, starting materials, or degradation products. Given the polar nature of the two amino groups, a reversed-phase method on a C18 column is a standard starting point.

-

Expertise & Experience: Polar analytes, especially basic amines, can be challenging. They may exhibit poor retention on standard C18 columns with highly aqueous mobile phases or show poor peak shape (tailing) due to interactions with residual silanols on the silica support[8]. To overcome this, use a modern, high-purity silica column (Type B) or a column with a polar-embedded phase, which provides better stability in highly aqueous conditions[9][10]. A buffer is necessary to control the ionization state of the amino groups and ensure reproducible retention times.

-

Trustworthiness (Self-Validating Protocol):

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, and precision[11][12][13].

-

System Suitability: Before running samples, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters to monitor include retention time repeatability, peak area precision, and peak tailing factor (should ideally be < 1.5).

-

-

Data Presentation: Recommended Starting HPLC Method

| Parameter | Recommendation | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | High-efficiency column for good resolution. Consider a polar-embedded or end-capped column. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI-MS and helps control peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier. |

| Gradient | 5% B to 95% B over 10 min | A broad gradient is a good starting point to elute any potential impurities. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp | 30 °C | Temperature control ensures retention time stability[9]. |

| Injection Vol. | 2 µL | Small volume to prevent column overload[14]. |

| Detector | UV/DAD at 254 nm and 280 nm | The aromatic structure should have strong UV absorbance. A Diode Array Detector (DAD) allows for peak purity analysis. |

| Sample Prep | Dissolve in 50:50 Water:Acetonitrile | Ensure the sample is fully dissolved. The sample solvent should be weaker than or equal to the initial mobile phase to prevent peak distortion[14]. |

-

Purity Calculation: Purity is typically reported as area percent (% Area) from the UV chromatogram, calculated as: (Area of Main Peak / Total Area of All Peaks) * 100

Q5: What is Elemental Analysis and is it necessary?

A5: Elemental Analysis (EA), often called CHN analysis, is a combustion-based technique that determines the mass percentage of carbon, hydrogen, and nitrogen in your sample[15][16].

-

Expertise & Experience: This technique provides a direct measure of the elemental composition. The experimental percentages should match the theoretical values calculated from the molecular formula (C₈H₉N₃O). For a compound to be considered pure, the experimental values are generally expected to be within ±0.4% of the calculated values[1][17].

-

Trustworthiness (Data Interpretation):

-

Theoretical Values for C₈H₉N₃O:

-

C: 58.89%

-

H: 5.56%

-

N: 25.75%

-

O: 9.80% (Often calculated by difference)

-

-

Why it's important: A significant deviation from these values indicates the presence of impurities, such as residual solvents (which would alter the C and H content) or inorganic salts (which would lower all percentages). It is a powerful, independent confirmation of purity that complements HPLC data.

-

Section 3: Integrated Analysis & Troubleshooting

This section visualizes the analytical workflow and addresses common problems encountered during characterization.

Workflow for Identity and Purity Confirmation

The following diagram illustrates the logical flow of experiments to build a complete analytical profile for your synthesized compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My HPLC peak is tailing. What should I do?

-

A: Peak tailing for basic compounds like this is common.

-

Check pH: Ensure your mobile phase is acidic (e.g., pH 2-3 with formic or trifluoroacetic acid). This protonates the amino groups, but more importantly, it protonates residual silanol groups on the column packing, minimizing secondary interactions.

-

Add a Competing Base: A small amount of an additive like triethylamine (TEA) can be added to the mobile phase. TEA will interact preferentially with the active silanol sites, improving the peak shape of your analyte. Note: This is not compatible with MS detection[9].

-

Reduce Sample Load: Injecting too much sample can overload the column and cause tailing. Try diluting your sample[14].

-

Column Choice: If tailing persists, the column may not be suitable. Switch to a column specifically designed for polar basic compounds, such as one with a polar-embedded phase or a newer generation high-purity silica column[9].

-

Q: I see unexpected peaks in my HPLC chromatogram. What could they be?

-

A: These could be starting materials, byproducts, or degradation products.

-

Common Impurities: In syntheses involving indoles, common impurities can arise from incomplete reactions or side reactions like oxidation or dehalogenation (if applicable to the synthetic route)[18][19].

-

Use a DAD/MS Detector: An LC-MS system is invaluable here. The mass of the impurity peak can provide a crucial clue to its identity. A DAD can show if the UV spectrum of the impurity is different from your main peak, confirming it's not a system artifact.

-

Blank Injection: Inject a vial of your sample solvent (a "blank") to ensure the peaks are not coming from your solvent or the system itself (ghost peaks)[14].

-

Q: My ¹H NMR spectrum shows very broad peaks for the N-H and aromatic protons.

-

A:

-

Solvent: Ensure you are using a dry, high-quality deuterated solvent like DMSO-d₆. Residual water can catalyze proton exchange, leading to broadening.

-

Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts used in the synthesis can cause significant peak broadening. Passing a solution of your sample through a small plug of silica gel or celite may help remove them.

-

Concentration: Very high sample concentrations can increase viscosity and lead to broader peaks. Try a more dilute sample.

-

References

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

University of Wisconsin. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

-

LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

-

Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Phenomenex. (2024). HPLC Troubleshooting Guide. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

-

AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

- Unknown Source. (n.d.). Element analysis. This source could not be fully verified.

-

Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

Sharma, S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 70-76. Retrieved from [Link]

-

Knize, M. G., et al. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 57(10), 4043-4049. Retrieved from [Link]

-

ResearchGate. (2017, December 18). What do common indole impurities look like?. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding Indole's Chemical Properties and Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, December 27). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

-

Morar, C. I., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. Retrieved from [Link]

-

Asati, V., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(11), 5573-5579. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. Impact Factor, 8(9). Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]

-

E-Chimica. (2020, December 19). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Retrieved from [Link]

-

All 'Bout Chemistry. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

Jones Chromatography. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

-

Talanta. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

-

Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]

-

Semantic Scholar. (1987, May 1). 13C NMR spectroscopy of indole derivatives. Retrieved from [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

-

MDPI. (2021, December 23). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Retrieved from [Link]

-

MDPI. (2023, December 6). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Retrieved from [Link]

-

Semantic Scholar. (2022, June 10). Synthesis, Molecular Modeling Study, and Quantum-Chemical- Based Investigations of Isoindoline-1,3-diones as Antimycobacterial A. Retrieved from [Link]

-

Frontiers. (2022, January 16). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of a Series of Diaminoindoles. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Video: Mass Spectrometry of Amines [jove.com]

- 3. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 4. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Polar Compounds | SIELC Technologies [sielc.com]

- 9. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. hplc.eu [hplc.eu]

- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 12. database.ich.org [database.ich.org]

- 13. fda.gov [fda.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 16. azom.com [azom.com]

- 17. Elemental analysis - Wikipedia [en.wikipedia.org]

- 18. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Validation & Comparative

Comparative Guide: Validating 5,7-Diamino-1,3-dihydroindol-2-one (5,7-DADI) Labeling Efficiency

This guide is structured as a high-level technical directive for validating the conjugation and labeling efficiency of 5,7-Diamino-1,3-dihydroindol-2-one (henceforth referred to as 5,7-DADI ).

Unlike standard "kit-based" labeling reagents (e.g., NHS-Fluorescein), 5,7-DADI is a specialized bifunctional scaffold . It is primarily used in two advanced contexts:

-

Pharmacophore Insertion: As a core building block for kinase inhibitors (mimicking the ATP-binding pocket) that requires conjugation to a delivery vector or tracer.

-

Chromogenic/Fluorogenic Precursor: As a reactive intermediate that generates signal upon oxidative coupling or condensation with aldehydes (e.g., in specific aldehyde-tagging workflows).

This guide addresses the chemical efficiency of attaching this scaffold to a target (Labeling Efficiency - LE) and validating its structural integrity.

Part 1: Executive Technical Synthesis

The Challenge: 5,7-DADI presents unique challenges compared to aliphatic amine labelers. The aromatic amines at positions 5 and 7 have distinct pKa values and nucleophilicities, often leading to regiochemical heterogeneity. Furthermore, the electron-rich oxindole core is susceptible to oxidative degradation, creating "false" colorimetric signals that can be mistaken for successful labeling.

The Solution: Validation requires a bimodal analytical approach :

-

Regioselective Control: Confirming whether conjugation occurs at the C5 (sterically accessible) or C7 (sterically hindered) amine.

-

Redox Stability Verification: Distinguishing between oxidative polymerization (background noise) and true covalent conjugation.

Comparative Analysis: 5,7-DADI vs. Standard Alternatives

| Feature | 5,7-DADI (Oxindole Scaffold) | p-Phenylenediamine (PPD) | Ethylenediamine (EDA) |

| Primary Application | Kinase-affinity tracers, Chromogenic precursors | Crosslinking, Polymer synthesis | Simple spacer/linker |

| Nucleophilicity | Moderate/Low (Resonance delocalization reduces amine reactivity) | Moderate | High (Aliphatic amines are aggressive) |

| Regioselectivity | Complex (C5 > C7 reactivity gap) | Symmetric (No selectivity issues) | Symmetric |

| Oxidative Stability | Low (Prone to radical formation/dimerization) | Low (Rapid oxidation) | High (Stable) |

| UV/Vis Signature | Distinct indole absorption (250-300nm); shifts upon conjugation | Simple benzene absorption | Transparent |

| Labeling Efficiency | 60-75% (Requires catalysis) | >90% | >95% |

Part 2: Critical Validation Framework

To validate the efficiency of 5,7-DADI labeling, you must prove that the molecule is covalently bound and not merely adsorbed or polymerized.

The Mechanistic Pathway

The labeling reaction typically involves an activated ester (e.g., NHS-ester of a peptide/drug) attacking the amine on the 5,7-DADI.

Expert Insight: The C5-amine is generally more nucleophilic than the C7-amine due to the electronic influence of the lactam nitrogen and steric hindrance at the 7-position. Validation must quantify the ratio of Mono-5-substituted vs. Bis-substituted products.

Figure 1: Reaction pathway highlighting the kinetic preference for C5-substitution and the risk of oxidative side-reactions.

Part 3: Validated Experimental Protocol

This protocol serves as a self-validating system. It includes an internal "Stop-Point" analysis to prevent wasted reagents on failed conjugations.

Objective: Conjugate 5,7-DADI to a carboxyl-containing target (e.g., a model peptide Boc-Gly-OH for validation) and determine Labeling Efficiency (LE).

Phase 1: Preparation & Activation

-

Reagents:

-

5,7-Diamino-1,3-dihydroindol-2-one (High purity >97%).

-

Target Carboxyl (R-COOH).

-

Coupling Agents: EDC-HCl / HOBt (or HATU for higher efficiency).

-

Crucial Additive: Ascorbic Acid (10 mM) or inert gas (Argon) purge. Reasoning: Prevents the oxidation of the diamino-indole core during the reaction.

-

Phase 2: The Conjugation Workflow

-

Activation: Dissolve R-COOH (1.0 eq) in dry DMF. Add EDC (1.2 eq) and HOBt (1.2 eq). Stir for 15 min under Argon.

-

Nucleophile Addition: Add 5,7-DADI (1.5 eq) dissolved in degassed DMF.

-

Note: Using excess DADI favors mono-substitution at the C5 position.

-

-

Reaction: Stir at Room Temperature for 4-12 hours.

-

Monitor: Check color. A shift from pale yellow to dark brown indicates oxidation (BAD). A shift to deep yellow/orange often indicates successful amide formation (GOOD).

-

-

Quenching: Dilute with 10% acetic acid in water to protonate remaining amines and stop the reaction.

Phase 3: Analytical Validation (The "Efficiency" Calculation)

Do not rely on UV-Vis alone. You must use LC-MS to calculate Efficiency.

Step 1: HPLC Separation

-

Column: C18 Reverse Phase.

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Detection: 254 nm (Aromatic) and 280 nm (Indole).

Step 2: Calculation Calculate Labeling Efficiency (LE) based on the integration of the Target peak vs. the Product peak.

Correction Factor: If the extinction coefficient of the product changes significantly (common with oxindoles), you must validate with Mass Spectrometry (TIC - Total Ion Current) rather than UV absorption.

Phase 4: Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting low conjugation yields.

Part 4: Data Interpretation & Causality

Regioselectivity Confirmation (NMR)

In the 1H NMR (DMSO-d6), the protons at C4 and C6 will shift upon conjugation.

-

C5-Labeling: Expect a significant downfield shift of the C4 proton (singlet-like) due to the deshielding effect of the new amide bond.

-

C7-Labeling: Expect a shift in the NH (lactam) proton signal, as the C7 substituent is spatially proximal to the indole NH.

Fluorescence "Turn-On" Artifacts

Warning: 5,7-DADI derivatives can become fluorescent upon oxidation to iminoquinone species.

-

False Positive Check: Run a "No-Target" control (DADI + Catalyst only). If this control glows/fluoresces, your "signal" is an artifact of dye degradation, not labeling.

Stability Data

Unlike aliphatic amides, 5,7-diamino-oxindole amides are susceptible to hydrolysis at extreme pH.

-

Storage: Store conjugates at -20°C, protected from light, under argon.

-

Stability Test: Incubate conjugate in PBS (pH 7.4) for 24h. <5% degradation by HPLC indicates a stable label.

References

-

Synthesis of Diaminoindoles: Tiffner, M., et al. (2021).[1] "Synthesis of a Series of Diaminoindoles." The Journal of Organic Chemistry. [Link] (Validates the synthetic handling and instability of 5,7-diamino species).

-